molecular formula C11H19NO3 B15219152 tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B15219152
M. Wt: 213.27 g/mol
InChI Key: UCFRPUSUNQPJRS-HRDYMLBCSA-N
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Description

tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate and a suitable amine.

    Cyclization: The key step involves the cyclization of the starting materials to form the bicyclic structure. This is usually achieved through a series of reactions, including nucleophilic substitution and intramolecular cyclization.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products

Scientific Research Applications

tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
  • tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Uniqueness

tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to the presence of the hydroxyl group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m1/s1

InChI Key

UCFRPUSUNQPJRS-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]([C@H]2C1)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)O

Origin of Product

United States

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